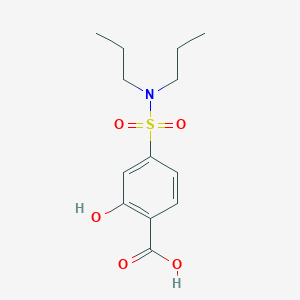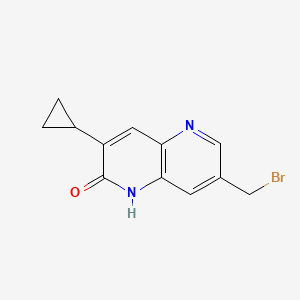
7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by a bromomethyl group attached to a naphthyridinone core, which is further substituted with a cyclopropyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve selective bromination at the desired position . The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions to ensure complete conversion.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of safer and more environmentally friendly solvents, such as dichloromethane (CH2Cl2), can also be considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Produces oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
Reduction: Results in the formation of alcohols or other reduced products.
Wissenschaftliche Forschungsanwendungen
7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a building block for specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one is primarily based on its ability to interact with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activity or disruption of cellular processes. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
4-Bromomethyl-7-methoxycoumarin: Another bromomethyl-containing compound used as a labeling reagent in HPLC analysis.
Uniqueness
7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one stands out due to its unique naphthyridinone core and cyclopropyl substitution, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H11BrN2O |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
7-(bromomethyl)-3-cyclopropyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H11BrN2O/c13-5-7-3-11-10(14-6-7)4-9(8-1-2-8)12(16)15-11/h3-4,6,8H,1-2,5H2,(H,15,16) |
InChI-Schlüssel |
IMGPUNJHYPPTNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC3=C(C=C(C=N3)CBr)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
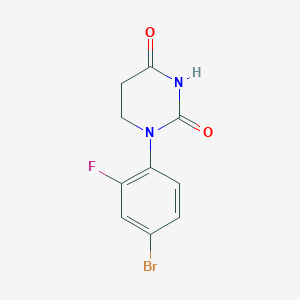
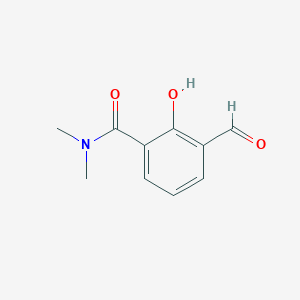
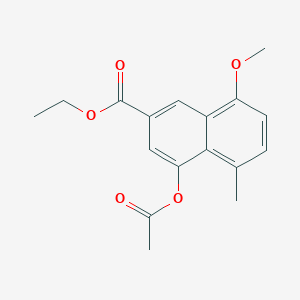
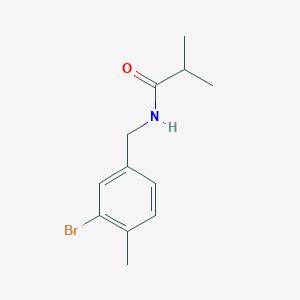
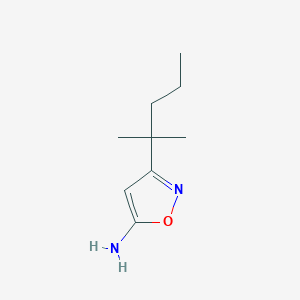

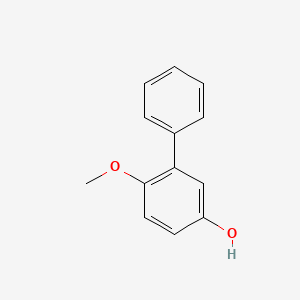
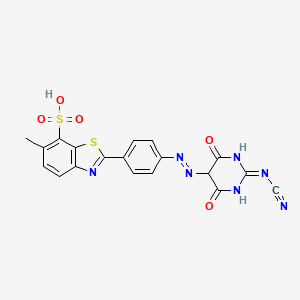

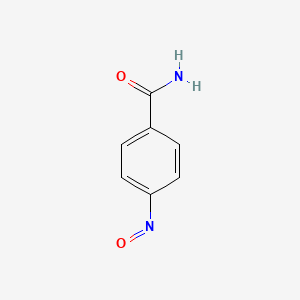
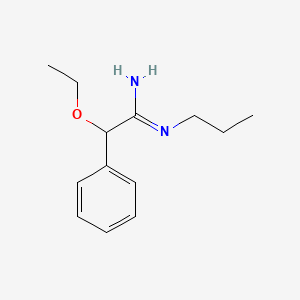
![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)
